molecular formula C11H19F2NO3 B2984504 Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate CAS No. 2413868-95-6

Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B2984504
CAS No.: 2413868-95-6
M. Wt: 251.274
InChI Key: JLYVLFDVZNQKOJ-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate protective group at the 1-position, two fluorine atoms at the 4,4-positions, and a 2-hydroxyethyl substituent at the 2-position. This compound is a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its structural versatility. The fluorine atoms enhance metabolic stability and modulate electronic properties, while the hydroxyethyl group provides a handle for further functionalization, such as esterification or etherification .

Properties

IUPAC Name

tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-11(12,13)6-8(14)4-5-15/h8,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYVLFDVZNQKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CCO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development. Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, we compare tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate with structurally analogous pyrrolidine derivatives. Key compounds include:

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Substituents at Positions Fluorine Presence Molecular Weight (g/mol) Key Applications/Notes
This compound 4,4-F; 2-(HOCH₂CH₂) Yes ~279.3 Intermediate for API synthesis; enhanced polarity due to fluorine and hydroxyl groups .
Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 4,4-F; 2-(HOCH₂) Yes ~265.3 Shorter side chain reduces steric hindrance; used in boronate coupling reactions .
Tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate 3-(HOCH₂CH₂) No ~243.3 Lacks fluorination, limiting metabolic stability; used in peptide mimetics .
Tert-butyl (2S)-2-[[...]pyrrolidine-1-carboxylate (from EP 4374877A2) 2-(complex aryl group) Variable ~800–900 Used in kinase inhibitor synthesis; highlights versatility of pyrrolidine scaffolds .

Key Findings and Analysis

Fluorine Substitution: The 4,4-difluoro substitution in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This enhances membrane permeability and resistance to oxidative degradation . Fluorinated analogs (e.g., tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate) are preferred in Suzuki-Miyaura coupling reactions due to improved boronate stability .

Hydroxyethyl vs. Hydroxymethyl Groups :

  • The 2-hydroxyethyl side chain in the target compound provides greater conformational flexibility than the hydroxymethyl variant, enabling diverse derivatization (e.g., glycosylation or PEGylation) for drug delivery optimization .
  • However, the hydroxymethyl analog (tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate) is more cost-effective (€503/250mg vs. higher pricing for hydroxyethyl derivatives) .

Stereochemical Considerations :

  • Enantiopure analogs, such as (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, demonstrate chiral specificity in catalysis and receptor binding, as seen in EP 4374877A2’s kinase inhibitor synthesis .

Applications in Drug Discovery :

  • The target compound’s combination of fluorine and hydroxyethyl groups makes it ideal for prodrug strategies, particularly in antiviral and anticancer agents where solubility and target affinity are critical .

Biological Activity

Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, also known by its CAS number 215918-21-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C10H17F2NO3
  • Molecular Weight : 237.247 g/mol
  • CAS Number : 215918-21-1

The compound features a pyrrolidine ring with difluoromethyl and hydroxymethyl substituents, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : 1-tert-butyl 2-methyl (S)-4,4-difluoropyrrolidine-1,2-dicarboxylate.
  • Reagents : Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in dry tetrahydrofuran (THF) under an inert atmosphere.
  • Procedure : The reaction is monitored via thin-layer chromatography (TLC) until the starting material is consumed, followed by purification steps to yield the desired compound .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antihypertensive Effects : Compounds with similar structures have shown potential in lowering blood pressure by acting on angiotensin II receptors .
  • Anti-inflammatory Activity : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating conditions like arthritis or other inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in disease processes:

  • Receptor Binding : The presence of difluoromethyl and hydroxymethyl groups allows for enhanced binding affinity to target receptors compared to non-fluorinated analogs.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in inflammation and hypertension, indicating that this compound may share these mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Study 1Benzimidazole DerivativesAntihypertensiveShowed significant blood pressure reduction via AT1 receptor inhibition.
Study 2Pyrimidinyl-benzimidazolesAnti-inflammatoryEffective in blocking Lck activity, reducing inflammation markers.
Study 3Pyrrolidine DerivativesEnzyme inhibitionDemonstrated IC50 values indicating strong inhibition of target enzymes.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step functionalization of pyrrolidine scaffolds. For example, fluorination at the 4,4-position may involve electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions, followed by hydroxyethylation using epoxide ring-opening or Grignard addition. Reaction optimization (temperature, solvent, stoichiometry) is critical, as seen in analogous syntheses of tert-butyl pyrrolidine derivatives .
  • Data : Typical yields for similar reactions range from 42% to 78%, depending on purification methods (e.g., column chromatography with hexane/EtOAc or ethanol/chloroforḿ gradients) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

  • Methodology : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns. For example:

  • The 4,4-difluoro group shows distinct 19F^{19}\text{F} chemical shifts (~-180 to -200 ppm).
  • The hydroxyethyl group’s protons exhibit splitting patterns (e.g., triplet for -CH2_2OH) and coupling constants indicative of rotameric equilibria, as observed in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine derivatives .
    • Data Contradiction : Overlapping signals in 1H^{1}\text{H} NMR may require 2D techniques (COSY, HSQC) to assign stereochemistry or confirm regioselectivity .

Q. What purity assessment methods are recommended for this compound?

  • Methodology : Combine HPLC (≥95% purity, C18 column, acetonitrile/water gradient) with HRMS to verify molecular weight (e.g., [M+H]+^+ calculated for C11_{11}H19_{19}F2_2NO3_3: 252.1412). Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. How does stereoelectronic effects influence the reactivity of the 4,4-difluoro and hydroxyethyl groups in downstream functionalization?

  • Methodology : Computational studies (DFT) can predict regioselectivity in reactions like Mitsunobu etherification or oxidation. For example:

  • The electron-withdrawing difluoro group may deactivate the pyrrolidine ring, directing electrophiles to the hydroxyethyl sidechain.
  • Steric hindrance from the tert-butyl carbamate affects nucleophilic attack, as shown in tert-butyl (2S,4R)-4-hydroxy-pyrrolidine analogs .
    • Experimental Validation : Kinetic studies under varying temperatures and catalysts (e.g., Pd/C for hydrogenation) can validate computational predictions .

Q. What strategies address contradictory crystallographic and spectroscopic data during structural elucidation?

  • Case Study : If X-ray diffraction (SHELXL-refined) reveals a trans-diastereomer while NMR suggests cis-configuration, consider:

  • Dynamic effects in solution (e.g., ring puckering) vs. solid-state rigidity.
  • Use of variable-temperature NMR to detect conformational exchange, as seen in pyrrolidine rotamers .
    • Data Table :
TechniqueObservationResolution Strategy
XRDTrans-configurationValidate via H-bonding network analysis
1H^{1}\text{H} NMRCis-like coupling constantsVT-NMR to assess fluxionality

Q. How can synthetic byproducts (e.g., diastereomers or elimination products) be minimized during hydroxyethylation?

  • Methodology :

  • Optimize reaction kinetics: Slow addition of hydroxyethylating agents (e.g., ethylene oxide) to avoid exothermic side reactions.
  • Use chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s salen complexes) to suppress diastereomer formation, as demonstrated in tert-butyl (2R)-2-(hydroxyethyl)pyrrolidine syntheses .
    • Data : Diastereomeric excess (de) >90% achieved via asymmetric induction in analogous systems .

Methodological Notes

  • Crystallography : For unambiguous structure confirmation, collect high-resolution data (e.g., synchrotron sources) and refine using SHELXL, accounting for disorder in the tert-butyl group .
  • Safety : Handle fluorinated intermediates in fume hoods; use PPE (gloves, respirators) as per safety protocols in tert-butyl piperidine syntheses .

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